1H-Pyrazole-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

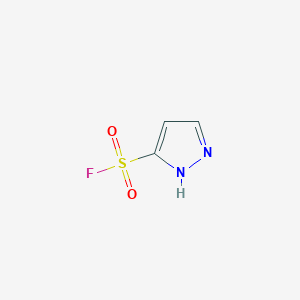

1H-Pyrazole-5-sulfonyl fluoride is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The sulfonyl fluoride group attached to the pyrazole ring indicates the presence of a sulfur atom double-bonded to two oxygen atoms and a single fluorine atom, making it a functional group of interest in various chemical syntheses and potential pharmacological applications.

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives has been explored through various methods. One approach involves the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, which includes a novel 1,3-sulfonyl shift as a critical step . Another method describes the synthesis of 5-(trifluoromethyl)pyrazolines by a formal [4 + 1]-annulation of fluorinated sulfur ylides and azoalkenes . Additionally, a silicotungstic acid-catalyzed cyclization of epoxides/aldehydes and sulfonyl hydrazides has been developed to efficiently synthesize 3,4-disubstituted 1H-pyrazoles . Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles has also been achieved from N-allenic sulfonylhydrazones, with the ability to control the migration of sulfonyl groups by changing the Lewis acids . A silver(I)-catalyzed synthesis of pyrazoles from propargyl N-sulfonylhydrazones has been reported, allowing for the regioselective synthesis of disubstituted and trisubstituted pyrazoles .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is influenced by the substituents attached to the pyrazole ring. For instance, the presence of fluorine atoms can affect the chemical shifts and splitting patterns of protons and carbons in NMR spectroscopy, as observed in the structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides . The introduction of sulfonyl and other substituent groups can lead to a variety of molecular structures with different electronic and steric properties, which can be characterized by various spectroscopic techniques.

Chemical Reactions Analysis

1H-Pyrazole derivatives can undergo a range of chemical reactions. The synthesis processes often involve cyclization reactions, annulation, and group migrations. For example, the formation of allenic sulfonamide and subsequent 1,3-sulfonyl shift are key reactions in the synthesis of 4-sulfonyl-1H-pyrazoles . The [4 + 1]-annulation reaction is another example, where in situ formed 1,2-diaza-1,3-dienes react with fluorinated sulfur ylides to produce pyrazolines . The sulfonyl group migrations observed during the synthesis of pyrazoles from propargyl N-sulfonylhydrazones highlight the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. The presence of sulfonyl fluoride groups and other substituents can impact the compound's polarity, solubility, and reactivity. For instance, the introduction of fluorine atoms can significantly alter the acidity and basicity of the molecule, as well as its hydrogen bonding capabilities. These properties are crucial for the potential application of these compounds in medicinal chemistry, where they have been evaluated for their bioactivities, including anti-inflammatory and antimicrobial activities, as well as their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase . The compounds' solubility in various solvents and their stability under different conditions are also important characteristics that can be deduced from their chemical structure and substituents.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

1H-Pyrazole-5-sulfonyl fluoride serves as a key intermediate in the synthesis of heterocyclic compounds with potential pharmacological activities. Tucker et al. (2015) developed a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology facilitated rapid access to heterocyclic sulfonyl fluorides including pyrimidines and pyridines, highlighting the chemical utility of this compound derivatives in parallel medicinal chemistry protocols (Joseph W. Tucker, L. Chenard, & Joseph M Young, 2015).

Drug Discovery and Biological Evaluation

In the realm of drug discovery, the fluoride-mediated nucleophilic substitution reactions of 1-(4-methylsulfonyl (or sulfonamido)-2-pyridyl)-5-chloro-4-cyano pyrazoles with various amines and alcohols under mild conditions have been reported. This method provides 5-alkyl amino and ether pyrazoles in moderate to high yields, demonstrating the applicability of sulfonyl fluoride intermediates in synthesizing bioactive pyrazole derivatives (A. Shavnya, S. Sakya, Martha L. Minich, et al., 2005).

Neuroprotective Activity in Alzheimer's Disease

Xu et al. (2019) discovered a novel δ-sulfonolactone-fused pyrazole scaffold prepared via sulfur (VI) fluoride exchange (SuFEx) chemistry, revealing compounds with potent cholinesterase inhibitory activity. This study suggests the potential of sulfonyl fluoride-containing pyrazoles for symptomatic treatment in progressive Alzheimer's disease (Yingying Xu, Ziwen Zhang, Xia Jiang, et al., 2019).

Material Science and Sensor Development

In material science, sulfonyl fluorides, including this compound derivatives, have been utilized in the development of fluorescent sensors. For instance, Yang et al. (2011) designed a pyrazole-based fluorescent sensor for fluoride anion detection, showcasing the selectivity and sensitivity of such compounds towards specific anions in environmental and biological contexts (Zhipei Yang, Kai Zhang, Fangbin Gong, et al., 2011).

Mécanisme D'action

Target of Action

It is known that pyrazole analogs can target metabolic enzymes such as acetylcholinesterase, carbonic anhydrase, and α-glycosidase, which are relevant to neurodegenerative disorders .

Mode of Action

This reaction involves Michael addition and SO2 gas elimination, leading to the rapid construction of pyrazole or triazole cores .

Biochemical Pathways

It is known that pyrazole compounds can influence various biochemical pathways due to their ability to modify through nucleophilic and electrophilic substitution reactions .

Result of Action

It is known that pyrazole compounds can have multiple biological activities .

Action Environment

It is known that the success of suzuki–miyaura coupling, a reaction involving organoboron reagents like 1h-pyrazole-5-sulfonyl fluoride, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Safety and Hazards

Orientations Futures

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propriétés

IUPAC Name |

1H-pyrazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDADMFYLUVJHKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)

![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)